molecular formula C13H16F2N2O2 B248184 N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

Numéro de catalogue B248184
Poids moléculaire: 270.27 g/mol
Clé InChI: OGESKGJEFRPLNK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide, also known as DFP-10825, is a potent inhibitor of the protein kinase C (PKC) family. PKC plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of PKC has been considered as a potential therapeutic strategy for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

Mécanisme D'action

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide exerts its anti-cancer effects by inhibiting the activity of PKC, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is overexpressed in many cancer cells, leading to the dysregulation of these processes. Therefore, the inhibition of PKC by N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can restore the normal cellular functions and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can inhibit the migration and invasion of cancer cells, which are critical processes for cancer metastasis. In addition, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes, indicating its potential use as an anti-diabetic agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide in lab experiments is its high potency and selectivity for PKC inhibition. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of using N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide is its relatively complex synthesis process, which may limit its availability for research purposes.

Orientations Futures

Future research on N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide should focus on its potential therapeutic applications in various diseases, including cancer and diabetes. Furthermore, the development of more efficient and cost-effective synthesis methods for N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide may facilitate its use in lab experiments and clinical trials. Finally, the identification of the downstream targets of PKC inhibition by N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide may provide insights into the underlying mechanisms of its anti-cancer and anti-diabetic effects.

Méthodes De Synthèse

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can be synthesized through a multi-step process, starting with the reaction of 3,4-difluorobenzoyl chloride with morpholine to form 3,4-difluoro-N-morpholinobenzamide. This intermediate is then reacted with 3-bromopropionyl chloride to obtain the final product, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide.

Applications De Recherche Scientifique

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Furthermore, N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, indicating its potential use as an adjuvant therapy.

Propriétés

Nom du produit

N-(3,4-difluorophenyl)-3-(morpholin-4-yl)propanamide

Formule moléculaire

C13H16F2N2O2

Poids moléculaire

270.27 g/mol

Nom IUPAC

N-(3,4-difluorophenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H16F2N2O2/c14-11-2-1-10(9-12(11)15)16-13(18)3-4-17-5-7-19-8-6-17/h1-2,9H,3-8H2,(H,16,18)

Clé InChI

OGESKGJEFRPLNK-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC(=C(C=C2)F)F

SMILES canonique

C1COCCN1CCC(=O)NC2=CC(=C(C=C2)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.